3-(Isobutylsulfanyl)-4-nitrotoluene
Description
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpropylsulfanyl)-1-nitrobenzene |
InChI |
InChI=1S/C11H15NO2S/c1-8(2)7-15-11-6-9(3)4-5-10(11)12(13)14/h4-6,8H,7H2,1-3H3 |
InChI Key |
LDMPFOGMTVTWTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])SCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3-(isobutylsulfanyl)-4-nitrotoluene with its closest analogs, focusing on electronic properties, dissociation dynamics, catalytic behavior, and biodegradation pathways.
Electronic and Structural Properties
- Its LUMO (lowest unoccupied molecular orbital) is localized on the aromatic ring, with minimal contribution from the nitro or methyl groups .
- Sulfur’s polarizability may enhance solubility in nonpolar solvents relative to 4-NT.
Table 1: Key Electronic Properties of Nitrotoluene Derivatives
Dissociation Dynamics and Stability
- 4-NT and 3-NT Radical Cations: Ultrafast pump-probe experiments reveal distinct dissociation pathways. 4-NT exhibits a 470 fs oscillation period attributed to NO2 torsional modes, while 3-NT shows faster 216 fs oscillations from in-plane bending . Coherent vibrational lifetimes are ~200 fs for both isomers .
- Sulfur’s electron donation could stabilize the radical cation, altering bond homolysis kinetics.
Catalytic Hydrogenation and Reactivity
- 4-Nitrotoluene : Hydrogenation rates depend on catalyst sulfidation. Sodium sulfide enhances 4-NT hydrogenation stability and rate (e.g., 0.25 mol H2·s⁻¹·kg⁻¹(Ni) in mixed solvents) .
- 3-Nitrotoluene : Similar hydrogenation pathways but with lower yields in microbial systems due to metabolic inefficiency .
- 3-(Isobutylsulfanyl)-4-NT : The sulfur atom may poison metal catalysts (e.g., Ni) or alter adsorption kinetics. Hydrogenation selectivity could shift toward sulfur-containing intermediates.
Biodegradation and Environmental Fate
- 4-NT : Degraded via oxidative pathways in Pseudomonas spp., converting it to 4-nitrobenzoate and eventually 3,4-dihydroxybenzoate .
- 3-NT : Less metabolically favorable; Diaphorobacter spp. degrade it via dioxygenase activity .
- 3-(Isobutylsulfanyl)-4-NT: The isobutylsulfanyl group introduces steric and electronic barriers to enzymatic attack. Aerobic degradation would likely require novel pathways, as seen in evolved Mycobacterium strains .
Table 2: Biodegradation Pathways of Nitrotoluenes
Preparation Methods
Mercury-Catalyzed Nitration Mechanism
The reaction proceeds via in situ generation of nitronium ions (NO₂⁺) from cellulose nitrate and HNO₃. Mercury catalysts stabilize transition states favoring para attack due to steric and electronic effects. For instance, at 60°C for 2 hours, 4-nitrotoluene dominates the product mixture, with residual nitrocellulose recoverable for reuse.
Table 1: Comparative Yields of 4-Nitrotoluene Synthesis
| Method | Catalyst | Nitric Acid Concentration | Yield (Para Isomer) |
|---|---|---|---|
| Mixed Acid | H₂SO₄ | Concentrated | 33–50% |
| Cellulose Nitrate | Hg(NO₃)₂ | 25–50% | 56–77% |
Bromination of 4-Nitrotoluene at the 3-Position
Introducing a bromine atom at the meta position relative to the nitro group is critical for subsequent thiolation. Nitro groups deactivate the aromatic ring, necessitating electrophilic bromination under controlled conditions.
Bromination Conditions
Bromine (Br₂) in the presence of FeBr₃ at 40–60°C selectively substitutes the 3-position due to the nitro group’s meta-directing effect. Alternative brominating agents like N-bromosuccinimide (NBS) with UV light or peroxides may also achieve similar outcomes, albeit with lower regioselectivity.
Key Observations :
-
Reaction time: 4–6 hours.
-
Solvent: Non-polar media (e.g., CCl₄) minimize side reactions.
Nucleophilic Substitution with Isobutylthiol
The final step involves displacing bromine with isobutylthiol (-S-iC₄H₉). Nucleophilic aromatic substitution (SNAr) is facilitated by the electron-withdrawing nitro group, which activates the ring for attack.
Thiolation Protocol
-
Base Activation : Isobutylthiol is deprotonated using K₂CO₃ or NEt₃ in polar aprotic solvents (e.g., DMF, acetone).
-
Coupling : The thiolate nucleophile reacts with 3-bromo-4-nitrotoluene at 80–100°C for 12–24 hours.
-
Workup : The product is isolated via extraction (ethyl acetate/water) and purified by recrystallization.
Table 2: Optimization of Thiolation Reaction
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 68 |
| Acetone | NEt₃ | 100 | 72 |
| Isopropanol | NaH | 90 | 65 |
Note : Isopropanol, as highlighted in CN101668734A , enhances purity (>99%) by minimizing solvolysis.
Alternative Synthetic Routes
Direct Thiolation-Nitration Approach
Attempts to nitrate 3-(isobutylsulfanyl)toluene face challenges due to the sulfanyl group’s ortho/para-directing nature, which competes with the methyl group’s directive effects. Preliminary studies show <20% yield of the desired 4-nitro isomer, rendering this route impractical.
Q & A
Q. Critical Parameters :
- Purity of 4-nitrotoluene (≥99%) to avoid competing reactions from ortho/meta isomers .
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
Advanced: How can density functional theory (DFT) predict the electronic structure and regioselectivity of sulfanylation in this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the molecule’s frontier orbitals to identify reactive sites. Key steps:
Charge Distribution Analysis : The nitro group withdraws electron density, making the 3-position (meta to nitro) electrophilic. Isobutylsulfanyl’s nucleophilicity is enhanced by sulfur’s lone pairs .
Transition State Modeling : Simulate NAS mechanisms to compare activation energies for 3- vs. 2-substitution pathways. Solvent effects (e.g., PCM model) refine accuracy .
Vibrational Frequency Validation : Match computed IR spectra (e.g., C-NO₂ stretching at ~1520 cm⁻¹) with experimental FTIR data to confirm regiochemistry .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- NMR :
- ¹H NMR : Aromatic protons show splitting patterns (e.g., doublet for H-5 at δ 7.8–8.2 ppm). The isobutylsulfanyl group’s CH₂ resonates at δ 2.5–3.0 ppm .
- ¹³C NMR : Nitro carbon at ~148 ppm; sulfur-linked carbon at ~40 ppm .
- GC-MS : Molecular ion [M]⁺ at m/z 225 (C₁₀H₁₃NO₂S), with fragmentation peaks at m/z 137 (loss of isobutylsulfanyl) .
- FTIR : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and C-S (650–700 cm⁻¹) groups .
Advanced: What enzymatic pathways degrade this compound in Pseudomonas species, and how can these be studied?
Answer:
- Degradation Steps :
- Nitro Reduction : NADH-dependent nitroreductases convert the nitro group to amine, forming 3-(isobutylsulfanyl)-4-aminotoluene .
- Sulfanyl Oxidation : Monooxygenases (e.g., CYP450) oxidize the thioether to sulfoxide/sulfone .
- Methodology :
- Gene Knockout : Disrupt putative nfsB (nitroreductase) or styAB (styrene monooxygenase) genes to assess pathway blockage .
- Metabolite Profiling : Use LC-HRMS to identify intermediates like 4-amino derivatives or sulfonic acids .
Basic: How does the isobutylsulfanyl group influence the compound’s solubility and partitioning?
Answer:
- LogP Prediction : The hydrophobic isobutylsulfanyl group increases logP (~2.8) compared to 4-nitrotoluene (logP ~1.9), reducing aqueous solubility .
- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) for reactions; hexane/ethyl acetate mixtures for column chromatography .
Advanced: What electrochemical methods enable selective reduction of the nitro group in this compound?
Answer:
- Electrochemically Assisted Injection CE-MS (EAI-CE-MS) :
- Comparison to Chemical Reduction : Catalytic hydrogenation (H₂/Pd-C) risks over-reduction of the thioether, while electrochemical methods preserve the sulfanyl group .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity Data : Analogous to 4-nitrotoluene: LD₅₀ (rat, oral) = 1600 mg/kg; potential mutagenicity via nitroso intermediates .
- PPE : Nitrile gloves, fume hood, and explosion-proof refrigeration for storage (flash point ~106°C) .
Advanced: How can time-resolved photolysis studies elucidate the degradation kinetics of this compound?
Answer:
- Laser Flash Photolysis : Use a 355 nm Nd:YAG laser to initiate degradation. Monitor transient species (e.g., nitro radical anions) via UV-vis spectroscopy at 400–500 nm .
- Computational Modeling : TD-DFT predicts excited-state behavior; compare with experimental half-lives in aqueous/organic media .
Basic: How is this compound quantified in environmental matrices?
Answer:
- GC-FID : Solid-phase microextraction (SPME) pre-concentrates samples. Calibrate using deuterated analogs (e.g., d₃-isobutylsulfanyl) .
- HPLC-UV : C18 column with acetonitrile/water (70:30); λ = 254 nm (nitro absorption) .
Advanced: What isotopic labeling strategies trace metabolic pathways in mammalian systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
